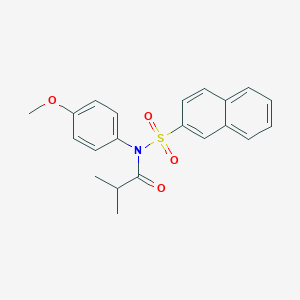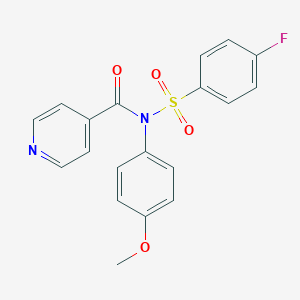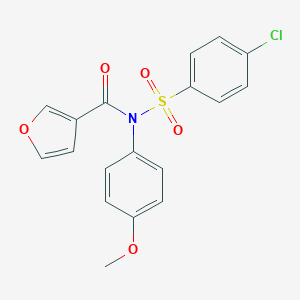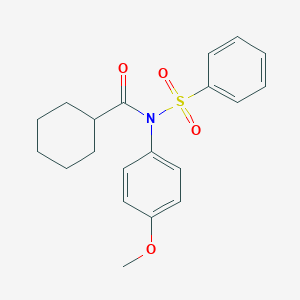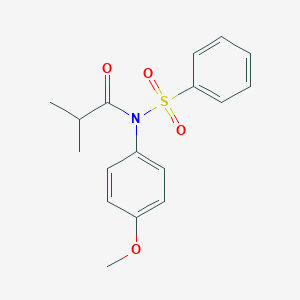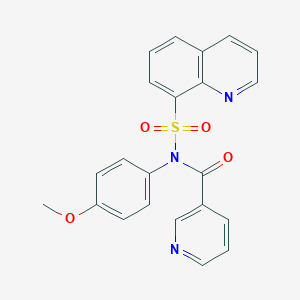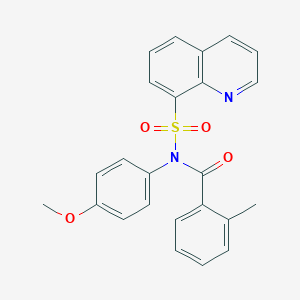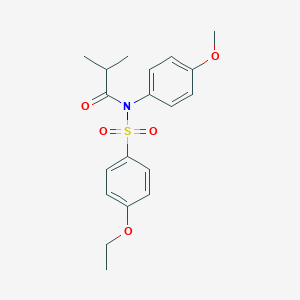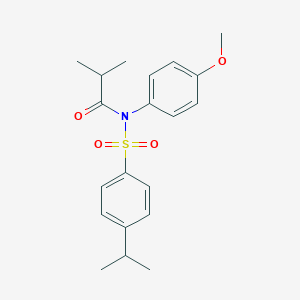![molecular formula C15H11BrF3NO2 B284128 N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide, also known as BPTF inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has been found to have a significant effect on the regulation of gene expression, making it a promising tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide involves its binding to the bromodomain of this compound. This binding disrupts the interaction between this compound and chromatin, leading to a decrease in the recruitment of other proteins involved in transcriptional regulation. This ultimately results in a decrease in the transcriptional activity of the affected genes.
Biochemical and Physiological Effects:
This compound has been found to have a significant impact on the regulation of gene expression. This compound has been shown to inhibit the growth of cancer cells and induce cell death in certain types of cancer. Additionally, this compound has been found to have a role in the regulation of neuronal development and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its specificity for this compound. This compound has been found to have a high selectivity for this compound over other bromodomain-containing proteins, making it a useful tool for studying the role of this compound in various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be toxic at high concentrations, and careful consideration should be given to the concentration used in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide in scientific research. One potential application is in the study of cancer and the development of cancer therapies. This compound has been found to inhibit the growth of cancer cells and induce cell death in certain types of cancer, making it a promising tool for the development of cancer therapies. Additionally, this compound has been found to have a role in the regulation of neuronal development and function, suggesting its potential use in the study of neurological disorders. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
The synthesis of N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide involves the reaction of 3-bromophenol with 2,5-difluoronitrobenzene in the presence of a base to form the intermediate compound. This intermediate compound is then reduced with a reducing agent to obtain this compound. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the final product have been optimized.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide has been found to be a potent inhibitor of the bromodomain and PHD finger-containing transcription factor (this compound). This compound is a protein that plays a crucial role in regulating gene expression by binding to chromatin and recruiting other proteins to initiate transcription. Inhibition of this compound by this compound has been shown to have a significant impact on the transcriptional activity of various genes, including those involved in cancer and developmental disorders.
Eigenschaften
Molekularformel |
C15H11BrF3NO2 |
|---|---|
Molekulargewicht |
374.15 g/mol |
IUPAC-Name |
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C15H11BrF3NO2/c1-9(21)20-13-7-10(15(17,18)19)5-6-14(13)22-12-4-2-3-11(16)8-12/h2-8H,1H3,(H,20,21) |
InChI-Schlüssel |
LVHDMTIVFYFVJJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC2=CC(=CC=C2)Br |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


